molecular formula C12H18N2O B14847744 5-Cyclopropoxy-3-ethyl-N,N-dimethylpyridin-2-amine

5-Cyclopropoxy-3-ethyl-N,N-dimethylpyridin-2-amine

Cat. No.: B14847744
M. Wt: 206.28 g/mol
InChI Key: AKGDJDDNXQNIMF-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-3-ethyl-N,N-dimethylpyridin-2-amine: is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a dimethylamine group attached to a pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-3-ethyl-N,N-dimethylpyridin-2-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group.

    Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides.

    Dimethylation: The dimethylamine group can be introduced through a reductive amination reaction using formaldehyde and dimethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: N-oxides of 5-Cyclopropoxy-3-ethyl-N,N-dimethylpyridin-2-amine.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclopropoxy-3-ethyl-N,N-dimethylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-ethyl-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-3-ethyl-N,N-dimethylpyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for various chemical and biological studies.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

5-cyclopropyloxy-3-ethyl-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C12H18N2O/c1-4-9-7-11(15-10-5-6-10)8-13-12(9)14(2)3/h7-8,10H,4-6H2,1-3H3

InChI Key

AKGDJDDNXQNIMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC(=C1)OC2CC2)N(C)C

Origin of Product

United States

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